molecular formula C17H21ClN6 B10759012 N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine

N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine

Cat. No.: B10759012
M. Wt: 344.8 g/mol
InChI Key: ZTYBIJUAAWLJNU-UHFFFAOYSA-N
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Description

N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE is a heterocyclic compound featuring a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include:

    Microwave irradiation: at 140°C

    Reaction time: Approximately 3 hours

    Yield: Up to 89%

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-mediated synthesis process. This method’s efficiency and eco-friendliness make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents : Hydrogen peroxide, potassium permanganate
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Substitution reagents : Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Properties

Molecular Formula

C17H21ClN6

Molecular Weight

344.8 g/mol

IUPAC Name

7-N-butyl-2-N-(5-chloro-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

InChI

InChI=1S/C17H21ClN6/c1-4-5-8-19-15-9-12(3)20-17-22-16(23-24(15)17)21-14-10-13(18)7-6-11(14)2/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,21,23)

InChI Key

ZTYBIJUAAWLJNU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=NC(=NN12)NC3=C(C=CC(=C3)Cl)C)C

Origin of Product

United States

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